

# DMT-rG(Ac) CAS number and molecular weight

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## Compound of Interest

Compound Name: DMT-rG(Ac)

Cat. No.: B15584483

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## An In-depth Technical Guide to DMT-rG(Ac)

This guide provides comprehensive information on N2-Acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine, commonly referred to as **DMT-rG(Ac)**. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

## Core Compound Data

**DMT-rG(Ac)** is a protected ribonucleoside, a fundamental component in the synthesis of RNA oligonucleotides. The dimethoxytrityl (DMT) group at the 5' position and the acetyl (Ac) group on the guanine base provide crucial protection during the automated chemical synthesis process.

Below is a summary of the key quantitative data for **DMT-rG(Ac)**:

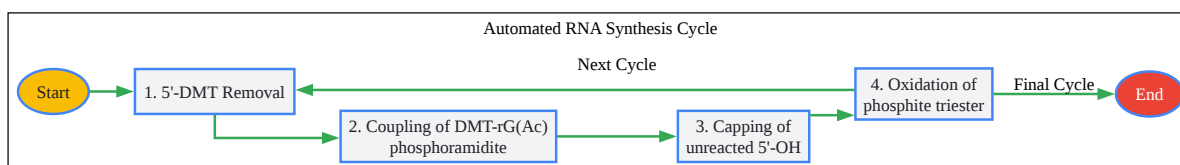
| Property          | Value        | Reference   |
|-------------------|--------------|---|
| CAS Number        | 231957-27-0  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 627.64 g/mol | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>   |
| Molecular Formula | C33H33N5O8   | <a href="#">[1]</a> <a href="#">[4]</a>   |

## Experimental Protocols

Detailed experimental protocols involving **DMT-rG(Ac)** are centered around its application in solid-phase RNA synthesis. The following is a generalized workflow for the incorporation of a

guanosine residue into a growing RNA chain using **DMT-rG(Ac)** phosphoramidite.

Workflow for **DMT-rG(Ac)** in RNA Synthesis:



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A generalized workflow for the incorporation of **DMT-rG(Ac)** in automated RNA synthesis.

Methodology:

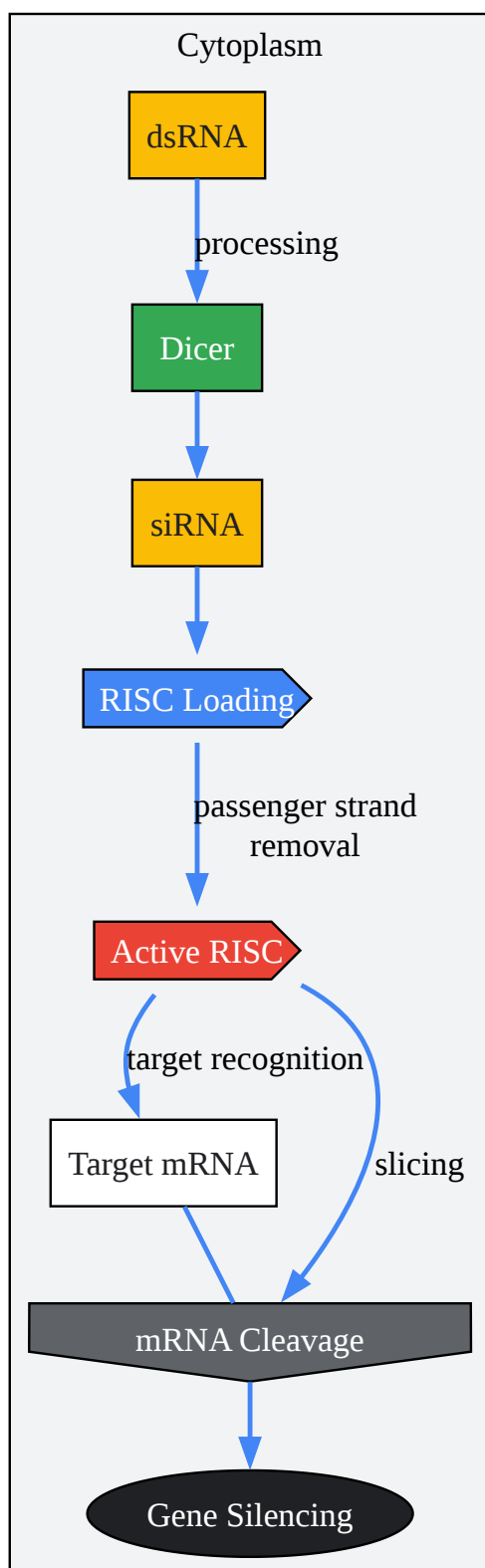
- **Deprotection:** The synthesis begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleotide. This is typically achieved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.
- **Coupling:** The **DMT-rG(Ac)** phosphoramidite, activated by an activating agent like tetrazole or a derivative, is then coupled to the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite triester linkage.
- **Capping:** To prevent the extension of unreacted chains in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated in a capping step. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.
- **Oxidation:** The newly formed phosphite triester is unstable and is therefore oxidized to the more stable phosphate triester. This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine or lutidine.

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

## Signaling Pathways

As a building block for RNA synthesis, **DMT-rG(Ac)** itself is not directly involved in cellular signaling pathways. However, the RNA molecules synthesized using this compound can play critical roles in various biological processes, including the regulation of gene expression through pathways like RNA interference (RNAi).

Simplified RNAi Signaling Pathway:



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A simplified diagram of the RNA interference (RNAi) pathway.

In this pathway, long double-stranded RNA (dsRNA), which can be synthetically produced using **DMT-rG(Ac)** and other nucleoside analogs, is processed by the Dicer enzyme into small interfering RNA (siRNA). These siRNAs are then loaded into the RNA-induced silencing complex (RISC). The activated RISC uses the siRNA as a guide to find and cleave complementary messenger RNA (mRNA) sequences, leading to gene silencing. The ability to synthesize specific RNA sequences is fundamental to harnessing the power of RNAi for research and therapeutic applications.

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## References

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